molecular formula C24H32OSi B14181183 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- CAS No. 873430-23-0

3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-

Cat. No.: B14181183
CAS No.: 873430-23-0
M. Wt: 364.6 g/mol
InChI Key: PWRBHPQDCOTCNQ-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, and a silyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- typically involves multiple steps. One common approach is the silylation of a cyclohexenol derivative. The reaction conditions often require the use of a silylating agent such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexanol derivative.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- involves its interaction with various molecular targets. The silyl ether group can protect hydroxyl functionalities during synthetic transformations, allowing for selective reactions at other sites. The compound’s reactivity is influenced by the electronic effects of the silyl group and the steric hindrance provided by the tert-butyl and diphenyl groups.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexen-1-ol, 3-methyl-: Similar structure but lacks the silyl ether group.

    3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Contains an isopropyl group instead of the silyl ether.

    3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another derivative with different substituents on the cyclohexene ring.

Uniqueness

The presence of the silyl ether group in 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- makes it unique compared to other cyclohexenol derivatives. This group provides additional stability and reactivity, making it valuable in synthetic chemistry for protecting hydroxyl groups and facilitating selective reactions.

Properties

CAS No.

873430-23-0

Molecular Formula

C24H32OSi

Molecular Weight

364.6 g/mol

IUPAC Name

3-[[tert-butyl(diphenyl)silyl]methyl]-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C24H32OSi/c1-19-15-16-21(25)17-20(19)18-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,21,25H,15-18H2,1-4H3

InChI Key

PWRBHPQDCOTCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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